3-Isoxazolidinemethanol
Overview
Description
3-Isoxazolidinemethanol is a heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolidinemethanol typically involves the cyclization of appropriate precursors. One common method is the reaction of alkenes or alkynes with nitrile oxides, which can be generated in situ from aldoximes using oxidizing agents such as iron(III) nitrate. The reaction conditions often involve refluxing in solvents like acetone or acetophenone .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Catalysts such as copper(I) or ruthenium(II) may be employed to enhance the efficiency of the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Isoxazolidinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents or nucleophiles can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazolidinones, while reduction can produce different alcohol derivatives .
Scientific Research Applications
3-Isoxazolidinemethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 3-Isoxazolidinemethanol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Isoxazoles: These compounds share a similar ring structure but differ in their substitution patterns and functional groups.
Oxazolidinones: These are closely related and are known for their antibiotic properties.
Isoxazolines: These partially saturated analogs of isoxazoles have diverse biological activities
Uniqueness: 3-Isoxazolidinemethanol is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological properties
Properties
IUPAC Name |
1,2-oxazolidin-3-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-3-4-1-2-7-5-4/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMXUNZEXAHTDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313585 | |
Record name | 3-Isoxazolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82409-19-6 | |
Record name | 3-Isoxazolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82409-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoxazolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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